molecular formula C11H10N2O3 B3074040 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid CAS No. 1018655-54-3

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Cat. No. B3074040
CAS RN: 1018655-54-3
M. Wt: 218.21 g/mol
InChI Key: SXPSXXNJEMDXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of inflammation and pain. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid in lab experiments is its potential applications in the field of medicinal chemistry. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Moreover, studies are needed to explore its potential applications in other fields of scientific research, such as material science and nanotechnology.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to understand its mechanism of action fully and explore its potential applications in other fields of scientific research.

Scientific Research Applications

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)11-12-9(16-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPSXXNJEMDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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